molecular formula C9H10Cl2O B1361617 2,4-Dichloro-3,5,6-trimethylphenol CAS No. 6965-74-8

2,4-Dichloro-3,5,6-trimethylphenol

Cat. No.: B1361617
CAS No.: 6965-74-8
M. Wt: 205.08 g/mol
InChI Key: YYJLTJNUMBZDQC-UHFFFAOYSA-N
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Description

Its molecular formula is C₉H₁₀Cl₂O, with a molecular weight of 217.09 g/mol (calculated). The compound’s structure combines both electron-withdrawing (Cl) and electron-donating (CH₃) groups, which significantly influence its physicochemical properties and reactivity.

Properties

CAS No.

6965-74-8

Molecular Formula

C9H10Cl2O

Molecular Weight

205.08 g/mol

IUPAC Name

2,4-dichloro-3,5,6-trimethylphenol

InChI

InChI=1S/C9H10Cl2O/c1-4-5(2)9(12)8(11)6(3)7(4)10/h12H,1-3H3

InChI Key

YYJLTJNUMBZDQC-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C(=C1O)Cl)C)Cl)C

Canonical SMILES

CC1=C(C(=C(C(=C1O)Cl)C)Cl)C

Other CAS No.

6965-74-8

Pictograms

Corrosive; Irritant

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparison of Key Chlorophenols and Substituted Phenols
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Notable Properties
2,4-Dichloro-3,5,6-trimethylphenol C₉H₁₀Cl₂O 2-Cl, 4-Cl; 3-CH₃, 5-CH₃, 6-CH₃ 217.09 High lipophilicity due to methyl groups; steric hindrance impacts reactivity
2,4-Dichlorophenol (2,4-DCP) C₆H₄Cl₂O 2-Cl, 4-Cl 163.00 Lower boiling point (210°C); moderate solubility in water (0.45 g/L)
3,4-Dichlorophenol (3,4-DCP) C₆H₄Cl₂O 3-Cl, 4-Cl 163.00 Higher antimicrobial activity against C. albicans compared to 2,4-DCP
3,4,5-Trimethylphenol C₉H₁₂O 3-CH₃, 4-CH₃, 5-CH₃ 136.19 No chlorine substituents; lower density (1.02 g/cm³) and higher solubility in organic solvents

Key Observations :

  • Lipophilicity: The methyl groups in this compound enhance its lipophilicity compared to non-methylated dichlorophenols (e.g., 2,4-DCP), likely improving membrane permeability in biological systems .

Antimicrobial Activity

Table 2: Antimicrobial Efficacy of Substituted Phenols
Compound Microbial Target Activity Level Key Structural Determinants
This compound Not explicitly tested Hypothesized moderate Methyl groups may reduce efficacy compared to 3,4-dichloro derivatives
3,4-Dichlorophenol C. albicans High inhibition Electron-withdrawing Cl at 3,4 positions enhances interaction with microbial enzymes
Chalcone derivatives (e.g., FC-4, FC-8) Broad-spectrum bacteria High activity Electron-releasing groups (methoxy, naphthyl) enhance membrane disruption

Key Observations :

  • Chlorine Positioning : 3,4-Dichloro substitution (as in 3,4-DCP) is more effective against fungi than 2,4-dichloro analogs, suggesting that the target compound’s 2,4-Cl arrangement may limit antifungal potency .
  • Methyl vs.
Table 3: Copolymerization Behavior of Substituted Phenols
Compound Copolymerization Yield (%) Molecular Weight (kDa) Key Observations
Phenol (control) >90 10.2 Baseline for comparison
2,4-Dimethylphenol >90 7.8 Methyl groups reduce molecular weight
2,4,6-Trimethylphenol 67 5.1 Steric hindrance lowers yield and molecular weight
This compound Not tested Hypothesized low Predicted steric and electronic effects hinder polymerization

Key Observations :

  • Steric Hindrance: The 3,5,6-trimethyl groups in the target compound are expected to further reduce copolymerization efficiency compared to 2,4,6-trimethylphenol, as seen in similar systems .
  • Electronic Effects: Electron-withdrawing Cl groups may deactivate the aromatic ring, slowing polymerization kinetics compared to methyl-substituted phenols .

Toxicological and Environmental Considerations

While specific data on this compound are lacking, chlorophenols generally exhibit moderate to high toxicity. For example:

  • 2,4-DCP: Oral LD₅₀ (rat) = 580 mg/kg; classified as a possible carcinogen .

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